1-(3-chlorobenzoyl)imidazolidin-2-one is a chemical compound with the molecular formula and a molecular weight of approximately 224.65 g/mol. This compound is classified as an imidazolidinone, which is part of a larger group of heterocyclic compounds containing both nitrogen and oxygen atoms within their ring structure. The presence of the chlorobenzoyl group contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
The synthesis of 1-(3-chlorobenzoyl)imidazolidin-2-one can be achieved through several methods, primarily involving the reaction of imidazolidin-2-one derivatives with 3-chlorobenzoyl chloride. A common synthetic pathway includes:
The reaction mechanism involves nucleophilic acyl substitution, where the nitrogen atom of the imidazolidinone acts as a nucleophile attacking the carbonyl carbon of the chlorobenzoyl chloride, leading to the formation of the desired product.
GZQWZKZLQYAZPZ-UHFFFAOYSA-N
CC(=O)N1CC(C(=O)C2=CC(=C(C=C2)Cl)C=N1)=O
1-(3-chlorobenzoyl)imidazolidin-2-one can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine atom, which enhances its electrophilicity, making it suitable for further functionalization in synthetic organic chemistry.
The mechanism of action for 1-(3-chlorobenzoyl)imidazolidin-2-one primarily revolves around its ability to interact with biological targets through its imidazolidinone core. This compound may act as an enzyme inhibitor or modulator due to its structural similarity to various bioactive molecules.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are typically employed for characterization:
1-(3-chlorobenzoyl)imidazolidin-2-one has potential applications in various scientific fields:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0